cesium;triiodide

Description

Historical Perspectives on Polyhalide Chemistry

The study of polyhalides dates back to the 19th century. The first reference to a triiodide compound was the organic salt, strychnine (B123637) triiodide, in 1819. utas.edu.au A significant milestone was the synthesis of the first inorganic polyhalide, KIC_l_4, by Filhol in 1839. utas.edu.au The classic example of polyhalide formation, the increased solubility of iodine in an aqueous solution of potassium iodide due to the formation of the triiodide anion, was crystallized in 1877, marking the identification of the first inorganic triiodide. utas.edu.au

Pioneering investigations into the broader polyhalide field were conducted at the end of the nineteenth century by researchers such as Wells, Penfield, and Wheeler. utas.edu.au The early 20th century saw continued interest, with studies focusing on the composition and properties of compounds like potassium polyiodide. utas.edu.au A notable challenge in early research was the failure to recognize the potential for solvation in crystals grown from aqueous solutions, leading to discrepancies that were later resolved in the 1930s. utas.edu.au The early 1930s marked a revival of interest, with more systematic studies using phase rule techniques to characterize these compounds, including cesium triiodide (CsI₃). utas.edu.au For many years, research in this area was largely confined to polyiodides and polybromides, with the chemistry of lighter polyhalides receiving less attention until a significant resurgence in the last couple of decades. researchgate.net

Contemporary Significance in Materials Science and Condensed Matter Physics

In modern research, cesium triiodide has emerged as a compound of considerable interest, particularly in materials science and condensed matter physics. Its significance stems from its applications in optoelectronics and its fascinating behavior under extreme conditions.

Cesium triiodide is a key component in the development of perovskite solar cells, a rapidly advancing area of photovoltaic technology. chemimpex.comcas.cn While often used as a component in more complex perovskite structures like cesium lead triiodide (CsPbI₃) or formamidinium-cesium lead triiodide (FA₁₋ₓCsₓPbI₃), its fundamental properties are crucial. aip.orgeurekalert.org The incorporation of cesium helps to stabilize the photoactive crystalline phase of perovskites, improving both their efficiency and long-term stability against environmental factors like humidity. eurekalert.orgresearchgate.net Research has shown that all-inorganic cesium lead triiodide perovskites exhibit high thermal and photoelectrical stability. cas.cn The use of cesium triiodide and its derivatives has led to perovskite solar cells with power conversion efficiencies exceeding 20%. cas.cnnih.gov Beyond solar cells, its efficient light absorption and emission properties make it a candidate for other optoelectronic devices such as photodetectors and scintillation counters. chemimpex.com

From a condensed matter physics perspective, cesium triiodide is a model system for studying phase transitions under high pressure. acs.orgnih.gov At ambient pressure, it typically possesses an orthorhombic crystal structure with a layered arrangement of the triiodide anions. acs.orgnih.gov However, upon the application of high pressure, it undergoes a first-order phase transition to a trigonal system. acs.orgnih.gov This transition, occurring at approximately 1.24 GPa, involves a significant reorganization of the polyiodide network from a two-dimensional layered architecture to a three-dimensional one. acs.orgnih.gov This pressure-induced structural evolution is a subject of both experimental studies, using techniques like synchrotron single-crystal X-ray diffraction, and theoretical analysis, providing fundamental insights into the behavior of materials under extreme conditions. acs.orgnih.gov

Scope and Research Trajectories for Cesium Triiodide

The future research landscape for cesium triiodide and related materials is vibrant and directed toward overcoming existing challenges and exploring new applications. A primary focus remains on the field of photovoltaics. Researchers are actively pursuing strategies to further enhance the efficiency and, crucially, the operational stability of all-inorganic cesium-based perovskite solar cells. cas.cnnih.gov This includes developing novel synthesis methods, such as using molten salts or flowing liquid phases, to produce higher-quality, defect-free crystalline films. cas.cnrsc.org

Another significant research trajectory involves the strategic use of additives and composition engineering. rsc.orgmdpi.com By incorporating different cations or using additives during the crystallization process, scientists aim to tune the material's properties, reduce internal lattice strain, and passivate defects, which are often sources of instability and efficiency loss. researchgate.netrsc.org For instance, the introduction of additives like ethylenediammonium diiodide or the use of specific cesium sources like cesium formate (B1220265) are being explored to control crystallization kinetics and improve film homogeneity. eurekalert.orgrsc.org

Beyond photovoltaics, research is extending to other optoelectronic applications. The unique electronic properties of cesium triiodide-containing materials suggest potential for use in light-emitting diodes (LEDs) and radiation detection technologies. chemimpex.com Furthermore, the fundamental investigation of its high-pressure behavior continues to be a compelling area of research. acs.orgnih.gov Deeper understanding of its phase transitions and structural symmetrization under pressure can inform the design of new materials with tailored properties for specific high-pressure applications. acs.orgnih.gov The exploration of lead-free alternatives, such as cesium tin triiodide (CsSnI₃), is also a critical research direction, aiming to address the environmental concerns associated with lead-based perovskites. rsc.orgresearchgate.netgoogle.com

Data Tables

Table 1: General Properties of Cesium Triiodide

| Property | Value |

|---|---|

| Chemical Formula | CsI₃ wikipedia.orgamericanelements.com |

| Molecular Weight | 513.62 g/mol americanelements.comscbt.com |

| Appearance | Brownish-black powder or solid chemimpex.comamericanelements.com |

| Melting Point | 207 °C (405 °F) americanelements.comchemsrc.comchemicalbook.com |

| Density | 4.51 g/cm³ americanelements.comchemsrc.comchemicalbook.com |

| CAS Number | 12297-72-2 chemimpex.comscbt.com |

Table 2: Crystal Structure and Phase Transition of Cesium Triiodide

| Condition | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| Ambient Pressure | Orthorhombic | Pnma | Layered 2D polyiodide network | wikipedia.orgacs.org |

| Above 1.24 GPa | Trigonal | P-3c1 | 3D polyiodide network | wikipedia.orgacs.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

20202-54-4 |

|---|---|

Molecular Formula |

CsI3-2 |

Molecular Weight |

513.6189 g/mol |

IUPAC Name |

cesium;triiodide |

InChI |

InChI=1S/Cs.3HI/h;3*1H/q+1;;;/p-3 |

InChI Key |

UBARFHYEKZLYQX-UHFFFAOYSA-K |

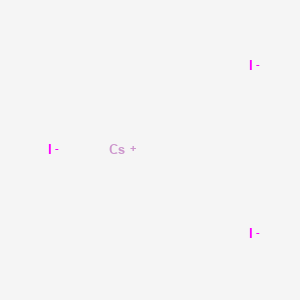

Canonical SMILES |

[I-].[I-].[I-].[Cs+] |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of Cesium Triiodide Compounds

Solution-Based Growth Techniques

Solution-based methods are foundational for the synthesis of cesium lead triiodide, offering scalability and cost-effectiveness. These techniques involve the dissolution of precursor materials, followed by controlled crystallization to form the desired perovskite structure.

Controlled Crystallization from Solution Precursors

Controlled crystallization from solution is a primary method for producing cesium triiodide compounds. A common approach involves the slow volatilization and crystallization of cesium iodide (CsI) and iodine (I₂) in a solvent such as an aqueous ethanol (B145695) solution. wikipedia.org This technique allows for the gradual formation of crystals as the solvent evaporates.

For perovskite materials like Cesium Lead Triiodide (CsPbI₃), precursors such as Cesium Iodide (CsI) and Lead Iodide (PbI₂) are dissolved in a polar aprotic solvent, typically dimethylformamide (DMF). The mixture is stirred under an inert atmosphere to prevent oxidation. Crystallization can then be induced through methods like anti-solvent vapor diffusion, using a substance like diethyl ether to obtain thin films or single crystals. Post-synthesis annealing, often between 100–150°C under a nitrogen flow, is a critical step to remove residual solvents and improve the material's crystallinity.

The introduction of a small amount of a different cation, such as rubidium (Rb⁺), can enforce a more controlled crystallization, helping to avoid the formation of undesirable insulating phases. mdpi.com Similarly, adding cesium to formamidinium-based perovskites can lead to immediate crystallization upon anti-solvent treatment, reducing phase impurities. mdpi.com

Influence of Solvent Systems on Cesium Triiodide Film Formation and Stoichiometry

The choice of solvent is a critical factor that significantly impacts the formation, stoichiometry, and morphology of cesium lead triiodide (CsPbI₃) films. acs.orgnih.gov While solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and mixtures thereof can produce films with the same crystal structure, the resulting chemical composition and surface morphology can vary substantially. acs.orgnih.gov

The interaction between the solvent and the precursor materials (e.g., lead iodide) can lead to the formation of intermediate phases. tue.nl For instance, the coordination of DMSO with PbI₂ is strong and tends to dominate over other interactions, which can prevent the formation of certain DMF-containing intermediate phases when DMSO is present in the solvent mixture. tue.nl This interplay influences the crystallization pathway and the final properties of the perovskite film. tue.nl

Research has shown that the degradation of solvents like DMF can alter the pH of the precursor solution, which in turn affects the colloid distribution and can lead to improved crystallinity in the final perovskite film. ox.ac.uk The physical properties of solvents, including their dielectric constant and coordinating ability, are strongly correlated with their interaction with the lead halide salt, impacting the growth of lead-solvent complexes. researchgate.net

Interactive Table: Impact of Solvents on CsPbI₃ Film Properties

| Solvent System | Key Observation | Effect on Film | Reference |

| DMF | Can form DMF-containing intermediate phases. | Influences crystallization pathway. | tue.nl |

| DMSO | Strong coordination with PbI₂. | Prevents formation of some intermediate phases. | tue.nl |

| DMF/DMSO Mixture | Crystal structure remains consistent. | Significant differences in stoichiometry and morphology. | acs.orgnih.gov |

Additive-Assisted Crystallization Enhancement

Additives play a crucial role in managing the crystallization process, improving film quality, and enhancing the stability of the desired perovskite phase.

Molten salts have emerged as effective additives for controlling the crystallization of CsPbI₃ films. researchgate.netnih.gov These salts, which are liquid at or near room temperature, can accelerate the crystallization process and passivate defects. For example, dimethylamine (B145610) formate (B1220265) (DMAFa) has been introduced into precursor solutions to regulate crystal growth. researchgate.net

Another approach involves using cesium formate (CsFo), which has a low melting point. nih.gov This property helps to induce crystallization with lower energy consumption. nih.gov Furthermore, the formate anion can passivate iodide vacancies, enhancing the quality of the thin film. nih.gov The use of a urea-ammonium thiocyanate (B1210189) (UAT) molten salt has also been shown to improve the crystal quality of CsPbI₃ films by enhancing the coordination activities of the thiocyanate ion (SCN⁻). cas.cnresearchgate.netnih.gov This strategy has led to the development of solar cells with over 20% efficiency and improved operational stability. cas.cnnih.gov

Surface ligand engineering is a critical strategy for stabilizing the photoactive three-dimensional (3D) perovskite phase of CsPbI₃, which is less stable than its optically inactive non-perovskite form at room temperature. nih.govx-mol.com The stability of CsPbI₃ is closely tied to surface and lattice engineering. mdpi.comresearchgate.net

Thermodynamic evaluations have shown that surface ligands can shift the energy balance to favor the formation of the desired 3D perovskite structure. nih.govx-mol.com Among different functional groups, ammonium (B1175870) groups have been found to be most effective at enhancing the phase stability of 3D perovskites. nih.govx-mol.com Ammonium-passivated CsPbI₃ also demonstrates greater robustness against the formation of defects and the adsorption of water molecules. nih.govx-mol.com

The surfaces of perovskite nanocrystals are known to be labile, with capping ligands dynamically binding to the surface. nih.gov This lability can be managed through various strategies, including the addition of new ligands or inorganic salts during synthesis, post-synthesis treatments, or embedding the nanocrystals into a solid matrix. nih.gov Additives like dimethylammonium iodide (DMAI) can act as volatile agents to manipulate the crystallization process, although care must be taken as residues can affect performance and stability. bohrium.com

Thin Film Deposition Approaches

Beyond solution-based spin-coating, various other techniques are employed to deposit high-quality thin films of cesium iodide compounds, each offering distinct advantages.

For cesium bismuth iodide compounds like Cs₃Bi₂I₉, a dual-source co-evaporation method is effective. osti.gov This process involves the simultaneous evaporation of a metal halide (like CsI) and bismuth triiodide (BiI₃), followed by a post-deposition annealing step under BiI₃ vapor to achieve smooth, pinhole-free films with large grain sizes. osti.gov

Magnetron sputtering is another promising technique for depositing films such as Cs₃Bi₂I₉. mdpi.com This method has been optimized by adjusting the target composition, substrate temperature, and post-deposition annealing treatments to produce uniform and highly crystalline layers. mdpi.com

For compounds like cesium tin triiodide (CsSnI₃), solution-based spray-coating offers a low-cost method for large-scale production. google.com This technique involves alternately spraying precursor solutions, such as CsI and tin(II) chloride (SnCl₂), onto a substrate followed by heat treatment. google.com Drop-coating methods have also been developed where a mixed precursor solution is dropped onto a substrate and then heated to form the film. google.com

Other deposition methods for CsI films include thermal evaporation and pulsed laser deposition, which have been used to create films for applications like photocathodes. researchgate.net

Thermal Evaporation Methods for Cesium Triiodide Films

Thermal evaporation is a principal physical vapor deposition (PVD) technique utilized for the fabrication of high-purity cesium triiodide (CsI₃) thin films. This method is conducted under high-vacuum conditions to ensure a long mean free path for evaporated particles, minimizing contamination from residual gases. The process typically involves the co-evaporation of high-purity cesium iodide (CsI) and elemental iodine (I₂) from separate crucibles onto a temperature-controlled substrate.

The stoichiometry of the resulting film is critically dependent on the relative evaporation rates (or flux) of the CsI and I₂ precursors. Due to the high vapor pressure of iodine, precise control is essential to prevent its re-evaporation from the substrate and to achieve the correct 1:1 molar ratio of CsI:I₂ required for the CsI₃ phase. Research indicates that maintaining the substrate at a moderately low temperature (e.g., near room temperature) is crucial for promoting the condensation and reaction of both species, thereby facilitating the formation of a stable CsI₃ film.

The structural and morphological properties of the deposited films are heavily influenced by deposition parameters. Studies have shown that varying the substrate temperature and the I₂/CsI flux ratio directly impacts the film's crystallinity, phase purity, and surface morphology. For instance, an insufficient iodine flux results in films containing a secondary phase of unreacted CsI, whereas an excessive iodine flux can lead to rougher surfaces and potential instability due to weakly bound iodine. Optimal conditions yield dense, uniform, and phase-pure polycrystalline CsI₃ films, as confirmed by characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

| Parameter | Condition | Observed Effect on Film Properties | Reference |

|---|---|---|---|

| Substrate Temperature | Low (~25°C) | Promotes condensation of volatile iodine, favoring CsI₃ formation. Films may be amorphous or poorly crystalline. | |

| Substrate Temperature | Elevated (>80°C) | Increases iodine re-evaporation, leading to iodine-deficient films (CsI phase). Can improve crystallinity if stoichiometry is maintained. | |

| I₂/CsI Flux Ratio | Low (< 1) | Incomplete reaction, resulting in mixed-phase films containing unreacted CsI. | |

| I₂/CsI Flux Ratio | Optimal (~1-1.2) | Formation of phase-pure, stoichiometric CsI₃ films with good uniformity. | |

| I₂/CsI Flux Ratio | High (> 1.5) | Can lead to increased surface roughness and potential formation of higher polyiodides or adsorbed iodine. |

Fabrication of Nanocrystalline and Nanowire Morphologies of Cesium Triiodide

Beyond thin films, significant research has focused on synthesizing cesium triiodide with controlled nanoscale morphologies, such as nanocrystals (NCs) and nanowires (NWs). These nanostructures exhibit unique properties stemming from quantum confinement and high surface-area-to-volume ratios.

Nanocrystals: Solution-phase colloidal synthesis is the predominant method for producing CsI₃ NCs. A common approach is the hot-injection method, where a cesium precursor (e.g., cesium carbonate pre-reacted with oleic acid to form cesium oleate) is swiftly injected into a hot solvent (e.g., 1-octadecene) containing dissolved iodine and stabilizing ligands. The ligands, such as oleic acid and oleylamine, are critical for controlling the nucleation and growth processes, passivating the nanocrystal surface, and ensuring colloidal stability by preventing aggregation. The reaction temperature and precursor concentration are key parameters that determine the final size, shape, and monodispersity of the CsI₃ NCs.

Nanowires: Single-crystalline CsI₃ nanowires have been successfully fabricated using a vapor-phase transport method within a tube furnace. In this process, a source material mixture of CsI and I₂ is placed at the hot zone of the furnace, while a substrate (e.g., silicon wafer) is positioned at a cooler downstream location. A carrier gas (e.g., argon) transports the sublimated vapors to the substrate, where they co-precipitate and grow into nanowires. This growth is often catalyzed by metal nanoparticles (e.g., gold) in a vapor-liquid-solid (VLS) mechanism. The morphology, including the diameter and length of the nanowires, can be precisely controlled by adjusting the temperature gradient, source and substrate temperatures, and carrier gas flow rate.

| Morphology | Synthesis Method | Key Precursors | Controlling Parameters | Typical Resulting Dimensions | Reference |

|---|---|---|---|---|---|

| Nanocrystals (NCs) | Colloidal Hot-Injection | Cesium carbonate, Oleic acid, Iodine | Reaction temperature, Ligand concentration, Injection rate | 5-20 nm diameter | |

| Nanowires (NWs) | Vapor-Phase Transport (VLS) | Cesium iodide, Iodine, Gold (catalyst) | Temperature gradient, Carrier gas flow rate, Pressure | 50-200 nm diameter; several micrometers in length |

Advanced Synthetic Strategies

Microfluidic Approaches for Preventing Competing Phases

Conventional batch synthesis of CsI₃ often suffers from poor control over reaction kinetics, leading to broad size distributions and the formation of undesired competing phases, such as the more stable CsI. Microfluidic reactors offer a powerful solution to these challenges by providing superior control over mass and heat transport.

In a typical microfluidic synthesis, precursor solutions—for instance, one containing a cesium salt (e.g., cesium acetate) and another containing iodine dissolved in a suitable solvent—are continuously pumped through separate inlets into a microchannel. The microscale dimensions ensure that mixing occurs rapidly and homogeneously via diffusion under laminar flow conditions. This rapid mixing prevents localized concentration fluctuations that can trigger the nucleation of competing phases. Furthermore, the high surface-area-to-volume ratio of microchannels allows for precise and uniform temperature control along the entire reactor length, ensuring that nucleation and growth occur under highly defined conditions.

Research using microfluidic reactors has demonstrated the ability to synthesize highly monodisperse CsI₃ nanocrystals with exceptional phase purity. By systematically varying the flow rates of the precursor streams and the reactor temperature, researchers can fine-tune the reaction time and conditions to selectively target the CsI₃ phase, effectively suppressing the formation of CsI. This level of control is difficult to achieve in bulk flask-based reactions, highlighting the advantage of microfluidics for producing high-quality, phase-pure nanomaterials.

| Parameter | Microfluidic Synthesis | Conventional Batch Synthesis |

|---|---|---|

| Mixing Regime | Rapid, homogeneous, diffusion-based | Slow, heterogeneous, convection-based |

| Temperature Control | Precise and uniform | Prone to gradients and fluctuations |

| Phase Purity | High; effective suppression of competing phases (e.g., CsI) | Often results in mixed phases |

| Size Distribution | Narrow (monodisperse) | Broad (polydisperse) |

| Reproducibility | High | Low to moderate |

Post-Synthesis Treatment Effects on Cesium Triiodide (e.g., Oxygen Plasma Treatment)

Post-synthesis treatments are employed to modify the surface properties of fabricated CsI₃ materials, thereby enhancing their stability or performance in specific applications. Oxygen (O₂) plasma treatment is one such technique that involves exposing the CsI₃ surface to a low-pressure environment of ionized oxygen gas.

The reactive species within the oxygen plasma, including oxygen ions and radicals, interact energetically with the material's surface. This interaction can have several effects. First, it can serve as a cleaning step, effectively removing residual organic ligands or surface contaminants from solution-based synthesis. Second, it can induce chemical modifications on the surface. For CsI₃, exposure to oxygen plasma can lead to a change in the surface stoichiometry. X-ray photoelectron spectroscopy (XPS) studies have shown that plasma treatment can reduce the concentration of surface iodine, potentially through etching or displacement reactions. This may be accompanied by the formation of a thin, passivating surface layer, such as cesium oxide or cesium oxyiodide species.

The primary goal of such a treatment is often to passivate surface defects. In many semiconductor materials, surface states act as charge trapping centers, which can be detrimental to device performance. By modifying the surface chemistry, oxygen plasma treatment can reduce the density of these electronic trap states. For example, research has shown that a carefully controlled plasma treatment on CsI₃ films can lead to a significant reduction in electronic noise or dark current in photodetector devices, an effect attributed to the passivation of surface defects. However, the treatment must be carefully optimized, as excessive exposure can lead to surface damage and degradation of the material.

| Treatment Parameter | Observed Effect | Analytical Evidence | Reference |

|---|---|---|---|

| Low Power / Short Duration | Removal of surface organic contaminants. Passivation of surface defects. | Reduced carbon signal in XPS. Decreased dark current in devices. | , |

| Moderate Power / Duration | Modification of surface stoichiometry; reduction in surface iodine concentration. | Changes in Cs:I atomic ratio observed via XPS. | |

| High Power / Long Duration | Potential for surface etching, increased roughness, and material degradation. | Increased surface roughness measured by AFM; degradation of device performance. |

Crystallographic Investigations and Phase Transitions of Cesium Triiodide

Ambient Pressure Crystal Structures of Cesium Triiodide

Under normal atmospheric conditions, cesium triiodide adopts a well-defined orthorhombic crystal structure. This phase is characterized by its layered arrangement of atoms, which dictates its physical and chemical properties.

At ambient pressure, cesium triiodide crystallizes in the orthorhombic space group Pnma. This structure is characterized by a layered network of polyiodide ions. The lattice parameters for this phase have been determined through crystallographic studies.

Crystallographic Data for Orthorhombic Cesium Triiodide (Pnma) at Ambient Pressure

| Lattice Parameter | Value (Å) |

|---|---|

| a | 7.01 |

| b | 10.33 |

| c | 11.12 |

The fundamental building block of the anionic framework in cesium triiodide is the triiodide ion (I₃⁻). In the orthorhombic phase, these linear anions exhibit slight asymmetry in their iodine-iodine bond lengths, with reported distances of approximately 2.89 Å and 3.02 Å. researchgate.net The cesium cations are situated between the polyiodide layers, exhibiting a 10-coordinate geometry with surrounding iodine atoms. researchgate.net The Cs-I bond distances are varied, falling within the range of 3.85 Å to 4.41 Å. researchgate.net This arrangement indicates predominantly ionic interactions between the cesium cations and the triiodide anions.

High-Pressure Structural Evolution of Cesium Triiodide

The application of external pressure induces a series of profound changes in the crystal structure of cesium triiodide, leading to the formation of denser and more interconnected phases. These transformations are a direct consequence of the atoms seeking more efficient packing arrangements to counteract the compressive forces.

Synchrotron single-crystal X-ray diffraction studies have revealed that cesium triiodide undergoes a first-order phase transition from its ambient-pressure orthorhombic (Pnma) phase to a trigonal system with the space group P-3c1 at a pressure exceeding 1.24(3) GPa. nih.govmaterialsproject.org As the pressure is further increased, another phase transition occurs at approximately 22.6 GPa, leading to the formation of a high-pressure cubic phase with the space group Pm-3n. materialsproject.org

High-Pressure Phase Transitions of Cesium Triiodide

| Pressure Range | Crystal System | Space Group |

|---|---|---|

| Ambient | Orthorhombic | Pnma |

| > 1.24(3) GPa | Trigonal | P-3c1 |

| > 22.6 GPa | Cubic | Pm-3n |

The transition from the orthorhombic to the trigonal phase is marked by a significant reorganization of the polyiodide network. The layered, two-dimensional architecture of the ambient phase gives way to a more complex and interconnected three-dimensional framework. nih.govmaterialsproject.org This structural evolution continues with the transition to the cubic Pm-3n phase, which is characterized by the formation of endless linear chains of iodine atoms. nih.gov In this high-pressure phase, the iodine atoms exhibit a hypervalent character, forming a unique bonding arrangement not typically observed in iodine compounds under ambient conditions. nih.gov The I-I bond length in these chains is significantly shorter than the intermolecular distances in solid iodine, indicating a stronger bonding character.

The extreme pressures not only alter the crystal structure but also fundamentally change the nature of the chemical bonding in cesium triiodide. In the high-pressure cubic Pm-3n phase, a phenomenon described as a "peculiar reverse electron donation from iodine to cesium" has been observed through theoretical calculations. nih.gov This suggests a shift in electron density from the more electronegative iodine to the less electronegative cesium, a counterintuitive charge transfer that is induced by the intense compression. This evolution in chemical bonding is also associated with the metallization of the high-pressure phase, as the band gap of the material closes under strong compression. nih.gov Bader charge analysis, a method for partitioning electron density among atoms, has been employed to quantify this charge transfer, revealing that each iodine atom in the high-pressure phase possesses approximately 9.3 electrons in its valence shell, a clear indication of its hypervalent state.

Surface and Interface Structure Analysis of Cesium Triiodide Materials

The performance and stability of cesium triiodide-based perovskite materials, particularly in optoelectronic applications, are profoundly influenced by their surface and interfacial properties. Understanding the atomic arrangement at the crystal surface and the effects of intentional surface modifications is crucial for developing robust and efficient devices.

Impact of Surface Engineering on Bulk Perovskite Structure

Surface engineering has emerged as a critical strategy to enhance the phase stability and performance of CsPbI3, which is prone to an undesirable phase transition from the photoactive black phase to the non-perovskite yellow δ-phase at ambient conditions. These surface modifications can have a profound impact, not just on the surface itself, but also on the properties of the underlying bulk material.

One effective approach is surface passivation , where molecules are introduced to interact with the perovskite surface. This can lower the surface energy, which is a driving force for the detrimental phase transition. For example, the use of the polymer poly-vinylpyrrolidone (PVP) has been shown to stabilize the cubic phase of CsPbI3. researchgate.net The acylamino groups in PVP are believed to increase the electron cloud density on the perovskite surface, thereby lowering its energy and favoring the cubic structure. researchgate.net Similarly, theoretical studies on p-phenylenediamine (B122844) (PPD) passivation indicate that it effectively stabilizes the cubic α-CsPbI3 against the transition to the hexagonal δ-phase. nih.gov The covalent-like bonding of PPD to the surface provides greater resistance to distortion compared to the ionic bonds within the bulk. nih.gov

The introduction of specific ions or organic cations at the surface can also influence the bulk structure. Halide ions like fluoride (B91410) (F-), chloride (Cl-), and bromide (Br-) have been investigated for their passivation effects. Fluoride ions, due to their high electronegativity, can form strong ionic bonds with lead atoms and interact with neighboring cesium atoms, which helps to locally stabilize the perovskite structure and reduce cation vacancy generation. rsc.org This localized surface stabilization can help preserve the integrity of the bulk crystal.

Furthermore, surface treatments can induce strain in the crystal lattice, which in turn affects the bulk properties. For instance, the formation of an organic capping layer can create steric hindrance that prevents lattice distortion, thereby increasing the energy barrier for the phase transition. researchgate.net This effect has been verified through X-ray diffraction measurements and DFT calculations. researchgate.net In some cases, surface modification can even lead to a reduction in the band gap of the bulk material due to the introduction of tensile lattice strain. researchgate.net

The introduction of additives that modify both the surface and bulk is another strategy. For example, incorporating Ca(CF3SO3)2 has been shown to enhance the stability of the black phase of CsPbI3. aip.org While the CF3SO3- anions tend to reside on the crystal surface, providing a hydrophobic barrier, the Ca2+ cations can occupy interstitial sites within the bulk PbI6 octahedra. aip.org This interstitial placement of Ca2+ can inhibit ion migration, a key degradation pathway, thereby increasing the activation energy for this process and improving the intrinsic stability of the bulk material. aip.org

The table below summarizes the effects of various surface engineering strategies on the bulk structure of CsPbI3.

| Surface Engineering Strategy | Modifier | Impact on Bulk Structure |

| Polymer Passivation | Poly-vinylpyrrolidone (PVP) | Lowers surface energy, stabilizing the bulk cubic phase. researchgate.net |

| Molecular Passivation | p-phenylenediamine (PPD) | Stabilizes cubic α-phase against hexagonal δ-phase transition through strong surface bonding. nih.gov |

| Ionic Passivation | Halide Ions (e.g., F-) | Locally stabilizes the perovskite structure at the surface, reducing bulk cation vacancies. rsc.org |

| Organic Capping Layer | Phenylethylammonium iodide (PEAI) | Creates steric hindrance, preventing lattice distortion and increasing the phase transition energy barrier. researchgate.net |

| Additive Incorporation | Ca(CF3SO3)2 | Ca2+ cations occupy bulk interstitial sites, inhibiting ion migration and improving intrinsic stability. aip.org |

Electronic Structure and Fundamental Properties of Cesium Triiodide

Electronic Band Structure Analysis

The electronic band structure of a material dictates its optical and electrical properties. For cesium triiodide (CsI₃), computational methods have been instrumental in elucidating these characteristics.

Density Functional Theory (DFT) and First-Principles Calculations

First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the structural and electronic properties of cesium triiodide. At ambient pressure, CsI₃ adopts an orthorhombic crystal structure with the Pmnb space group. In this phase, the compound is characterized as an insulator and can be described by the formula Cs⁺[I₃]⁻, containing distinct, linear triiodide ions. scispace.com

Theoretical structural relaxations and electronic band structure calculations are often performed using the Vienna ab initio simulation package (VASP). scispace.com The generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional is typically used for the exchange-correlation potential. scispace.com DFT calculations provide optimized lattice parameters that align closely with experimental data, confirming the presence of I₃⁻ ions with two distinct I-I bond lengths. scispace.com The analysis of the electronic band structure and the projected density of states (PDOS) at ambient pressure confirms the insulating nature of the material. scispace.comresearchgate.net

Table 1: Structural Properties of Orthorhombic CsI₃ (Pmnb) at 0 GPa

| Property | Calculated Value | Reference |

|---|---|---|

| Lattice Parameter (a) | 7.2366 Å | scispace.com |

| Lattice Parameter (b) | 11.2631 Å | scispace.com |

| Lattice Parameter (c) | 10.4905 Å | scispace.com |

| I-I Bond Length 1 | 2.901 Å | scispace.com |

Pressure-Induced Metallization and Bandgap Modulation of CsI₃

External pressure serves as a powerful tool to modulate the electronic properties of cesium triiodide without introducing chemical impurities. tandfonline.com At ambient pressure, CsI₃ is an insulator, but it undergoes a significant transformation under compression. scispace.com

Studies have shown that CsI₃ experiences a first-order phase transition from its insulating orthorhombic phase to a metallic cubic phase (Pm-3n) at a pressure of 7.8 GPa. scispace.com DFT calculations of this high-pressure cubic phase reveal several energy bands crossing the Fermi level, which is characteristic of a metallic state. scispace.comresearchgate.net This pressure-induced metallization is attributed to increasingly shorter interatomic distances, which broadens the bandwidth, particularly for the 5p bands of iodine. scispace.comresearchgate.net

Furthermore, pressure-tailored band engineering has been shown to dramatically enhance the photoelectric performance of CsI₃. Upon compression, the material's detection band-edge exhibits a successive redshift from the visible light spectrum to the optical communication waveband (around 1650 nm). researchgate.netexlibrisgroup.com This modulation results in a significant increase in photocurrent by nearly five orders of magnitude. researchgate.netexlibrisgroup.com Theoretical calculations suggest that these changes are linked to enhanced iodine-iodine interactions along the linear chain directions within the crystal structure under compression. researchgate.netexlibrisgroup.com

Table 2: Pressure Effects on the Electronic Properties of CsI₃

| Pressure | Crystal Phase | Electronic Property | Key Feature | Reference |

|---|---|---|---|---|

| Ambient | Orthorhombic (Pmnb) | Insulator | Contains distinct Cs⁺[I₃]⁻ ions | scispace.com |

| 7.8 GPa | Transition Pressure | Insulator-to-Metal Transition | First-order phase transition | scispace.com |

| > 7.8 GPa | Cubic (Pm-3n) | Metal | Bands cross the Fermi level | scispace.comresearchgate.net |

Influence of Spin-Orbit Coupling on Electronic States

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. libretexts.org This effect is particularly pronounced in materials containing heavy elements, such as iodine. libretexts.orgaps.org The inclusion of SOC in electronic structure calculations is critical for accurately describing the properties of such materials, as it can lift the degeneracy of energy bands and significantly modify the band gap. aps.orgdiva-portal.org

For cesium triiodide, the electronic states near the band edges are dominated by the triiodide (I₃⁻) anion. Accurately modeling the ground and excited states of the I₃⁻ ion requires the inclusion of SOC. cas.cn The interaction splits the term symbols of the free ion into states with different total angular momentum quantum numbers (J), leading to multiple, distinct energy levels where a single level would otherwise exist. libretexts.org Therefore, any precise theoretical analysis of the CsI₃ band structure must account for spin-orbit coupling to correctly predict its electronic and optical properties.

Charge Transport Mechanisms in Cesium Triiodide Systems

The efficiency of optoelectronic devices relies heavily on the transport of charge carriers. In cesium triiodide, charge transport is influenced by carrier lifetime and mobility, as well as unique chemical exchange reactions.

Carrier Lifetime and Mobility Studies

The performance of semiconductor devices is directly related to how long charge carriers (electrons and holes) exist before recombining and how quickly they move within the material. Recent research on solution-grown hypervalent CsI₃ crystals has provided key insights into these parameters.

A notably long carrier lifetime of approximately 470 μs has been reported for CsI₃, which contributes to its high sensitivity in detection applications. researchgate.net While experimental mobility values are still being explored, first-principles DFT calculations have been used to estimate the electron mobility and the mobility-lifetime product (μτ), a critical figure of merit for radiation detectors. These calculations also indicate an anisotropy in the effective masses of the charge carriers, suggesting that transport properties may be direction-dependent within the crystal. researchgate.net

Table 3: Charge Carrier Properties of CsI₃

| Property | Value | Method | Reference |

|---|---|---|---|

| Carrier Lifetime (τ) | ≈ 470 µs | Experimental | researchgate.net |

| Electron Mobility (µ) | 6.10 cm²·V⁻¹·s⁻¹ | Calculated (DFT) | researchgate.net |

Iodide-Triiodide Exchange Reactions in Condensed Phases

A significant mechanism contributing to charge transport in systems containing both iodide (I⁻) and triiodide (I₃⁻) is the Grotthuss-type exchange reaction:

I⁻ + I₃⁻ → I₃⁻ + I⁻

This reaction facilitates efficient charge hopping without the long-range diffusion of ions. Electronic structure calculations have investigated this process in condensed phases, such as ionic liquids. The mechanism involves the formation of a twisted I⁻···I₃⁻ complex. The energy barriers for these bond-exchange events have been calculated to be in the range of 0.17 to 0.48 eV, indicating a facile charge transfer process with mechanics and energetics that show similarities to those in solid-state superionic conductors.

Electron-Phonon Coupling and Superconductive Potential in CsI₃

The interaction between electrons and lattice vibrations, or phonons, is a fundamental process in solid-state physics known as electron-phonon coupling (EPC). tandfonline.com This coupling is crucial as it governs phenomena such as electrical resistivity and, most notably, provides the attractive mechanism for electron pairing in conventional superconductors. tandfonline.com In many materials, the application of high pressure can significantly alter the crystal structure and electronic states, often enhancing electron-phonon coupling and inducing a transition to a superconducting state in materials that are not superconductors at ambient pressure. Current time information in Bangalore, IN.aip.org

Theoretical and experimental studies have explored the behavior of cesium polyiodides, including cesium triiodide (CsI₃), under extreme pressures. While elemental cesium becomes superconducting at high pressures (e.g., a transition temperature, Tc, of 1.5 K at 121 kbar), the behavior of its compounds is more complex. Current time information in Bangalore, IN. For cesium iodide (CsI), computational studies predict that at pressures exceeding 100 GPa, the material becomes metallic through band-gap closure. cas.cn This metallization is accompanied by the emergence of superconductivity, which is theorized to originate from a unique reverse electron donation from the iodide anion (I⁻) to the cesium cation (Cs⁺). cas.cn

In the context of CsI₃, theoretical investigations into its high-pressure phases reveal its potential for superconductivity. Calculations for the Pm-3n crystal structure of CsI₃ at 10 GPa have been performed to analyze its electron-phonon coupling properties. nih.gov The analysis involves calculating the phonon density of states (PHDOS) and the Eliashberg spectral function (α²F(ω)), which quantifies the strength of the electron-phonon interaction at a given phonon frequency ω. nih.gov These calculations indicate that CsI₃ exhibits pressure-induced phase transitions that lead to metallization and potential superconductivity. nih.gov The predicted superconducting transition temperature for CsI₃ is notably higher than that observed in CsI, and it occurs at significantly lower pressures. nih.gov

The table below summarizes key findings from high-pressure studies on related cesium compounds, illustrating the general trend of pressure-induced superconductivity.

| Compound/Element | Pressure | Phenomenon Observed | Superconducting Transition Temp. (Tc) | Reference |

| Cesium (Cs) | ~11 GPa | Metallization & Superconductivity | - | Current time information in Bangalore, IN. |

| Cesium (Cs) | >12.1 GPa | Superconductivity | 1.5 K | Current time information in Bangalore, IN. |

| Cesium (Cs) | >23 GPa | Superconductivity | Increases from 5.7 K to 6.4 K | Current time information in Bangalore, IN. |

| Cesium Iodide (CsI) | >100 GPa | Metallization & Predicted Superconductivity | - | cas.cn |

| Cesium Triiodide (CsI₃) | 10 GPa | Predicted Superconductivity | > 0.03 K | nih.gov |

This table presents data compiled from high-pressure studies on cesium and its iodide compounds to show the potential and context for superconductivity in CsI₃.

Defect Chemistry and its Influence on Electronic Behavior in Cesium Triiodide Films

The electronic properties of semiconductor thin films are profoundly influenced by the presence of crystalline defects. This is particularly true for iodine-based compounds, where the formation of various point defects can introduce new electronic states within the bandgap, altering conductivity, charge carrier lifetime, and optical properties. While direct experimental studies on defect chemistry in CsI₃ films are limited, extensive research on closely related materials like cesium lead triiodide (CsPbI₃) and other cesium halides (CsI, CsBr) provides a strong basis for understanding the likely defect landscape. tandfonline.comcas.cn

The primary defects expected to form in cesium triiodide films include vacancies (missing atoms from their lattice sites) and interstitials (atoms located in between regular lattice sites). aip.orgnih.gov The most significant of these are typically iodine vacancies (VI) and iodine interstitials (Ii), given the relatively high volatility and complex chemistry of iodine. aip.orgnih.gov

Key Defects and Their Electronic Impact:

Iodine Vacancy (VI): The absence of an iodine atom creates a localized charge imbalance. In many iodide-based semiconductors, iodine vacancies can form with low formation energies. nih.gov These defects can introduce electronic states near the band edges. Depending on their energy level, they can act as shallow donors or as deeper trap states that facilitate non-radiative recombination of charge carriers, which is generally detrimental to the performance of optoelectronic devices. cas.cnacs.org However, in some cases, iodine vacancies can enhance optical absorption in the visible range. acs.org

Iodine Interstitial (Ii): An extra iodine atom situated within the crystal lattice can also create deep-level trap states. nih.gov Interstitial iodine is a known recombination center in halide perovskites. nih.gov It can exist in multiple charge states (+/0/−), and in its positive state, it can form an asymmetric trimer structure similar to the triiodide anion (I₃⁻), making it particularly relevant to the CsI₃ structure. nih.gov

Cesium Vacancy (VCs): A missing cesium atom would act as an acceptor-type defect. In related compounds like Cs₃Cu₂I₅, cesium vacancies are a dominant defect type with relatively low transition energy levels, influencing the material's conductivity. acs.org

The electronic influence of these common defects in iodide-based thin films is summarized in the table below.

| Defect Type | Common Name | Likely Electronic Effect | Reference |

| Iodine Vacancy | VI | Introduces defect states in the bandgap; can act as a non-radiative recombination center or shallow donor. May increase optical absorption. | nih.govacs.org |

| Iodine Interstitial | Ii | Creates deep-level traps; acts as a strong non-radiative recombination center. | nih.gov |

| Cesium Vacancy | VCs | Acts as an acceptor-type defect; can be a dominant defect type influencing conductivity. | acs.org |

| Grain Boundaries | - | High concentration of various defects; act as sites for charge recombination and ion migration. | tandfonline.comaip.org |

This table summarizes the principal defect types expected in CsI₃ films and their general influence on electronic properties, as inferred from studies on analogous iodide compounds.

Control over the formation of these defects during film synthesis and processing is therefore critical. Techniques aimed at passivating or eliminating deep-level defects, particularly at surfaces and grain boundaries, are essential for optimizing the electronic and optoelectronic properties of cesium triiodide films for potential applications. cas.cn

Advanced Spectroscopic and Microscopic Characterization of Cesium Triiodide Materials

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone for the characterization of cesium triiodide, offering unparalleled insights into its atomic arrangement in the solid state. Both single-crystal and powder XRD methods are employed to elucidate its structure and phase purity, while synchrotron-based techniques allow for the exploration of its behavior under high-pressure regimes.

Single-Crystal X-ray Diffraction for Structural Elucidation

Under the influence of high pressure, SCXRD reveals significant structural transformations. Studies have shown that cesium triiodide undergoes a first-order phase transition from the ambient orthorhombic structure to a trigonal system at pressures above 1.24(3) GPa. researchgate.netresearchgate.netacs.orgnih.gov This transition involves a substantial reorganization of the polyiodide network, shifting from a layered to a three-dimensional architecture. researchgate.netresearchgate.netacs.orgnih.gov Further compression leads to another phase transition into a cubic structure with the Pm-3n space group at approximately 22.6 GPa. researchgate.net

| Parameter | Ambient Pressure Phase | High-Pressure Phase (>1.24 GPa) | High-Pressure Phase (~22.6 GPa) |

| Crystal System | Orthorhombic | Trigonal | Cubic |

| Space Group | Pnma | P-3c1 | Pm-3n |

| Reference | nist.gov | researchgate.netresearchgate.net | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystalline Quality

Powder X-ray diffraction (pXRD) is a vital tool for confirming the phase purity and crystalline quality of bulk cesium triiodide samples. nist.gov The technique is routinely used to verify the synthesis of the correct crystallographic phase and to identify the presence of any impurities or other crystalline forms. google.com For instance, in the synthesis of related perovskite materials where cesium iodide is a precursor, pXRD is essential for distinguishing between the desired product and any unreacted starting materials or side products. unil.ch

The diffraction pattern of a polycrystalline CsI₃ sample consists of a series of peaks at specific 2θ angles, which serve as a unique fingerprint for the orthorhombic phase. nist.gov The sharpness and intensity of these peaks provide information about the crystallinity of the sample, with well-defined, sharp peaks indicating high crystalline quality.

Synchrotron-Based Studies for High-Pressure Phenomena

To probe the behavior of cesium triiodide under extreme pressures, researchers utilize high-brilliance synchrotron X-ray sources. researchgate.net These powerful X-ray beams, coupled with diamond anvil cells (DAC), enable the collection of high-quality diffraction data from microscopic crystal samples subjected to immense pressures. hbni.ac.in

Synchrotron-based single-crystal X-ray diffraction has been pivotal in mapping the detailed structural evolution of CsI₃ up to pressures of 24 GPa and beyond. researchgate.netresearchgate.net These studies have precisely characterized the phase transitions from the initial orthorhombic (Pnma) phase to the trigonal (P-3c1) phase and subsequently to the cubic (Pm-3n) phase. researchgate.net The high resolution of synchrotron data allows for the accurate determination of lattice parameters and atomic positions at each pressure point, providing a comprehensive understanding of the structural changes that drive these transformations. acs.orgnih.gov This includes the formation of orthogonal linear iodine chains from the I₃⁻ ions in the first transition and the eventual equalization of interatomic I-I distances in the cubic phase. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and infrared spectroscopy, provide complementary information to XRD by probing the vibrational modes of the chemical bonds within cesium triiodide. These methods are particularly sensitive to changes in local symmetry and bonding, making them powerful tools for studying phase transitions and characterizing molecular structure.

Raman Spectroscopy for High-Pressure Phase Transitions and Chemical Bonding

Raman spectroscopy is a highly effective method for investigating the effects of pressure on the chemical bonding and structural phases of cesium triiodide. mpg.de By analyzing the shifts in the vibrational frequencies of the triiodide anion, researchers can monitor pressure-induced phase transitions in situ. acs.org

High-pressure Raman studies on CsI₃ have identified multiple phase transitions. researchgate.net Spectroscopic measurements have indicated phase transitions occurring above 5 GPa and 19 GPa. researchgate.net These transitions are observed as distinct changes in the Raman spectra, such as the appearance of new peaks, the disappearance of existing ones, or abrupt shifts in peak positions, which correspond to the structural reorganizations confirmed by XRD. acs.org The technique is sensitive to the stretching and bending modes of the I₃⁻ anion, providing insights into how interatomic interactions and bond strengths are altered under compression. mpg.de

| Pressure (GPa) | Observed Phenomenon | Technique | Reference |

| > 1.24(3) | Orthorhombic to Trigonal Phase Transition | Synchrotron SCXRD | researchgate.netresearchgate.netacs.orgnih.gov |

| > 5 | Phase Transition | Raman Spectroscopy | researchgate.net |

| > 19 | Phase Transition | Raman Spectroscopy | researchgate.net |

| ~22.6 | Trigonal to Cubic Phase Transition | Synchrotron SCXRD | researchgate.net |

Infrared Spectroscopy for Molecular Characterization

Infrared (IR) spectroscopy probes the vibrational modes of molecules that have a changing dipole moment. For cesium triiodide, IR spectroscopy can provide information on the vibrational modes of the triiodide anion. britannica.com While not as commonly cited for high-pressure studies of CsI₃ as Raman spectroscopy, it is a fundamental technique for the molecular characterization of compounds containing polyatomic ions. optica.org The containment of samples for IR analysis often requires windows made from materials transparent in the infrared region, such as cesium iodide itself. britannica.com IR spectra can be used to confirm the presence of the I₃⁻ anion and to study its interactions within the crystal lattice, complementing the structural data from XRD and the vibrational information from Raman spectroscopy. nih.gov

Electron Microscopy and Surface Probes

Advanced electron microscopy and surface probe techniques are indispensable for characterizing the morphological, structural, and electronic properties of cesium triiodide materials at micro and nano scales. These methods provide direct visualization of the material's architecture and local electronic characteristics, which are crucial for understanding its performance in various applications.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure of Cesium Triiodide Films

Scanning Electron Microscopy (SEM) is a fundamental technique used to analyze the surface topography and microstructure of cesium triiodide-containing films. nrel.govdti.dk It provides critical insights into grain size, film uniformity, and the presence of defects, which significantly influence the material's properties. researchgate.net

Research on cesium lead triiodide (CsPbI₃) perovskite films demonstrates that SEM analysis is key to evaluating film quality. For instance, studies have shown that the introduction of additives can significantly improve the morphology of the film, making it more uniform and increasing the grain size. researchgate.net High-quality films with fewer defects are essential for efficient photovoltaic devices. researchgate.net

SEM is also employed to study the degradation and stability of these materials. In one study, SEM images of a CsPbI₃ pellet subjected to leaching in distilled water revealed significant surface alteration. researchgate.net The analysis showed the formation of a loosely-connected alteration layer approximately 100 µm thick, composed of rod-like particles on a layer of small polyhedral grains. researchgate.net This morphological information is vital for understanding the chemical durability and degradation mechanisms of the material when exposed to environmental factors. researchgate.net

Table 1: SEM Findings on Cesium-Containing Perovskite Film Morphology

| Feature | Observation | Implication | Source(s) |

|---|---|---|---|

| Film Uniformity | Additives can enhance the uniformity of CsPbI₃ films. | Improved film quality for better device performance. | researchgate.net |

| Grain Size | Additives can lead to larger grain sizes in perovskite films. | Potentially fewer grain boundaries and improved charge transport. | researchgate.net |

| Surface Alteration | Leaching in water leads to a ~100 µm thick alteration layer. | Indicates material degradation and incongruent release of elements. | researchgate.net |

| Degradation Products | Formation of rod-like particles and polyhedral grains on the surface after water exposure. | Provides insight into the chemical by-products of degradation. | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Transformations

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of materials at the atomic scale. nrel.gov It is used to study the crystal structure, measure grain and crystallite sizes, and observe nanoscale transformations in cesium triiodide materials. nrel.govcapes.gov.br

In studies of cesium iodide (CsI) thin films, TEM has been used to determine grain size, which can then be compared with the crystallite size obtained from X-ray diffraction (XRD). capes.gov.br For very thin films (e.g., 4 nm), the grain size measured by TEM and the crystallite size from XRD show little deviation. capes.gov.br However, in thicker films, a single grain observed in a TEM micrograph may contain multiple coherent scattering regions, leading to a discrepancy between the two measurements. capes.gov.br

In situ TEM is a particularly powerful technique for observing dynamic processes, such as phase transformations and degradation, in real-time. lbl.govresearchgate.net Studies on perovskite nanocrystals have utilized in situ TEM to monitor electron beam-induced transformations. oaes.cc Research on perovskite films has also employed high-resolution in situ TEM to investigate morphological and structural degradation when exposed to environmental factors like heat and illumination. researchgate.net These experiments revealed that the material degrades significantly at temperatures around 50-60 °C while under illumination, highlighting potential stability issues for devices operating in real-world conditions. researchgate.net

Table 2: Nanoscale Structural Insights from TEM

| Technique | Material | Finding | Significance | Source(s) |

|---|---|---|---|---|

| TEM vs. XRD | CsI Thin Films | Discrepancy between grain size (TEM) and crystallite size (XRD) increases with film thickness. | Reveals that single grains can be composed of multiple smaller coherent domains. | capes.gov.br |

| In situ HRTEM | Perovskite Films | Degradation observed at 50-60 °C under illumination. | Identifies operational temperature limits and stability challenges for devices. | researchgate.net |

| In situ TEM | Perovskite Nanocrystals | Allows direct observation of electron beam-induced structural transformations. | Provides a fundamental understanding of material stability under electron irradiation. | oaes.cc |

Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) for Surface Potential Analysis

Atomic Force Microscopy (AFM) is used to map the surface topography of cesium triiodide materials with high resolution. researchgate.net When operated in Kelvin Probe Force Microscopy (KPFM) mode, it can simultaneously measure the contact potential difference (CPD) between the AFM tip and the sample surface, providing insights into the local surface potential and work function. nrel.govplos.orgacs.org

KPFM is crucial for understanding the electronic properties at the surface and at grain boundaries. researchgate.net For CsPbI₃ films, KPFM measurements have shown variations in surface potential distribution, which can be correlated with film quality and the presence of additives. researchgate.net By mapping the CPD, researchers can assess the effects of surface treatments and modifications. For example, KPFM has been used to compare the CPD of pristine perovskite films with those modified by additives, revealing changes in surface electronic structure. researchgate.net

Furthermore, KPFM can monitor light-induced changes in the surface potential, providing information on charge carrier dynamics. nrel.gov In one study, a positive surface photovoltage of 500 mV was observed on the perovskite, indicating changes in carrier concentration and distribution under illumination. nrel.gov These measurements are essential for understanding how surface and interfacial energetics affect charge extraction in photovoltaic devices. researchgate.netnrel.gov

Table 3: Surface Potential Analysis via KPFM

| Measurement | Observation | Implication | Source(s) |

|---|---|---|---|

| Surface Potential Distribution | Non-uniform potential distribution observed across CsPbI₃ film surfaces. | Correlates with local electronic heterogeneity and film quality. | researchgate.net |

| Contact Potential Difference (CPD) | CPD values change with surface modifications (e.g., additives). | Demonstrates the tuning of surface electronic properties. | researchgate.net |

| Surface Photovoltage (SPV) | Positive SPV of 500 mV observed under illumination. | Reveals light-induced electron accumulation and extraction dynamics. | nrel.gov |

Photoelectron Spectroscopy

Photoelectron spectroscopy techniques are powerful surface-sensitive tools used to determine the elemental composition, chemical states, and electronic energy levels of materials. malvernpanalytical.comwikipedia.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental makeup and chemical bonding states at the surface of cesium triiodide materials. malvernpanalytical.comwikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons. malvernpanalytical.com

XPS analysis is critical for verifying the stoichiometry of films and detecting surface contaminants or changes due to degradation. diva-portal.org For instance, in-situ XPS has been used to monitor the surface of p-GaN activated with cesium for photocathode applications. nih.gov These studies observed that after cesium deposition, the core level peaks of Ga 3d and N 1s shifted to higher binding energies, indicating successful adsorption and charge transfer at the surface. nih.gov

The binding energy of core level electrons provides information about the chemical environment of an element. In studies of trace amounts of cesium adsorbed on SiO₂ and Al₂O₃, the Cs 3d₅/₂ binding energy was found to be between 725.2 eV and 725.5 eV. researchgate.net A shift to a higher binding energy (by 0.8 eV) after rinsing with water suggested that the remaining cesium formed a stronger, covalent-like bond with the SiO₂ surface. researchgate.net XPS can also identify different chemical species on the surface; in cesiated p-GaN, a new carbon species with a higher binding energy appeared after cesium deposition, identified as a cesium carbide, which was found to play a role in the degradation of the photocathode. qucosa.de

Table 4: Representative XPS Binding Energies for Cesium Species

| Element & Orbital | Sample | Binding Energy (eV) | Observation/Interpretation | Source(s) |

|---|---|---|---|---|

| Cs 3d₅/₂ | Cs on SiO₂ / Al₂O₃ | 725.2 - 725.5 | Weak adsorption (Van der Waals force). | researchgate.net |

| Cs 3d₅/₂ | Cs on SiO₂ (after water rinse) | ~726.0 - 726.3 | Shift indicates stronger, covalent-like bonding. | researchgate.net |

| Cs 3d₅/₂ | p-GaN:Cs photocathode | Shifted 0.5 eV to lower BE during degradation. | Indicates chemical state changes during device degradation. | nih.gov |

| C 1s | p-GaN:Cs photocathode | ~286 eV | Appearance of a new peak attributed to cesium carbide formation. | nih.govqucosa.de |

Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function and Valence Band Information

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that uses ultraviolet light to probe the electronic states in the valence band region. diva-portal.org It is primarily used to determine key electronic parameters such as the work function (WF) and the valence band maximum (VBM) relative to the Fermi level. researchgate.netresearchgate.net

For cesium-containing perovskites, UPS is essential for determining the energy level alignment in solar cell devices. rsc.org The work function is derived from the secondary electron cutoff in the UPS spectrum, while the VBM is found from the onset of the valence band region. researchgate.net Studies on CsPbI₃ films have used UPS to measure these parameters and understand how they are affected by additives or surface treatments. researchgate.netresearchgate.net

UPS measurements have also revealed how environmental factors impact the electronic structure. Exposing a CH₃NH₃PbI₃ perovskite film to water vapor was shown to decrease the work function by 0.57 eV (from 4.72 eV to 4.15 eV) and increase the VBM energy by 0.60 eV (from 1.13 eV to 1.73 eV). diva-portal.org This indicates that water molecules act as n-type dopants on the surface. diva-portal.org For mixed-cation perovskites, UPS analysis showed that increasing the bromine content leads to a deeper VBM and a wider bandgap. researchgate.net

Table 5: Electronic Properties of Cesium-Containing Perovskites Determined by UPS

| Material System | Parameter | Value (eV) | Condition/Observation | Source(s) |

|---|---|---|---|---|

| CH₃NH₃PbI₃ | Work Function | 4.72 | Pristine film in UHV. | diva-portal.org |

| CH₃NH₃PbI₃ | Work Function | 4.15 | After 420 min water vapor exposure. | diva-portal.org |

| CH₃NH₃PbI₃ | VBM | 1.13 | Pristine film in UHV. | diva-portal.org |

| CH₃NH₃PbI₃ | VBM | 1.73 | After 420 min water vapor exposure. | diva-portal.org |

| (CsGA)₅ film | VBM | -5.08 | With 1.5% EDAI₂ additive. | rsc.org |

| (CsGA)₁₀ film | VBM | -5.07 | With 1.5% EDAI₂ additive. | rsc.org |

| (CsGA)₁₅ film | VBM | -5.16 | With 1.5% EDAI₂ additive. | rsc.org |

Secondary Ion Mass Spectrometry (SIMS) for Compositional Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of solid materials. cameca.comfu-berlin.de The method involves bombarding the sample surface with a focused primary ion beam, which causes the sputtering, or ejection, of atoms and molecular fragments from the top few atomic layers. nih.govcityu.edu.hk A fraction of these ejected particles are ionized and are known as secondary ions. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio to produce a mass spectrum, providing a detailed chemical analysis of the surface. fu-berlin.de

In the context of cesium triiodide and related perovskite materials, SIMS, particularly Time-of-Flight SIMS (ToF-SIMS), is invaluable for depth profiling. mdpi.comosti.gov This "dynamic SIMS" mode continuously sputters the material to analyze the composition as a function of depth, which is crucial for understanding the structure of thin-film devices. cameca.com To enhance the signal for specific ions, particular primary ion sources are used. A cesium (Cs+) primary ion beam, for instance, is highly effective at increasing the yield of negative secondary ions, as the implanted cesium lowers the work function of the surface, facilitating negative ionization. cameca.comnih.gov

Research on cesium-containing perovskite films, such as cesium lead triiodide (CsPbI₃), demonstrates the utility of SIMS in revealing critical compositional details. acs.org By using a low-energy Cs+ sputtering beam (e.g., 500 eV), researchers can achieve stable and intense molecular profiles with sharp interfaces between different material layers. mdpi.com This allows for the precise tracking of constituent elements like cesium, lead, and iodine through the film depth, identifying any chemical gradients or elemental migration that could impact device performance. osti.gov The technique is sensitive enough to differentiate between various components and can detect trace elements and contaminants down to parts-per-billion levels. cameca.com

The choice of sputtering conditions is critical to avoid analytical artifacts. mdpi.com For instance, using inappropriate ion beam energy can lead to preferential sputtering of certain elements or fragmentation of molecular species, altering the perceived stoichiometry of the material. mdpi.comresearchgate.net Optimized conditions, such as using a 500 eV Cs+ beam, have been shown to minimize such damage, providing a more accurate representation of the material's bulk composition and interfaces. mdpi.com

Table 1: Example Parameters for ToF-SIMS Depth Profiling of Cesium-Containing Perovskite Films

| Parameter | Setting | Purpose / Rationale |

|---|---|---|

| Primary Sputter Beam | Cs⁺ | Enhances the yield of negative secondary ions (e.g., I⁻, PbI₃⁻). cameca.comnih.gov |

| Sputter Beam Energy | 500 - 1000 eV | Low energy minimizes chemical damage and fragmentation of the perovskite structure. mdpi.com |

| Primary Analysis Beam | Bi₃⁺ | High mass cluster ion that provides high secondary ion yield for molecular fragments with minimal damage. researchgate.net |

| Analysis Mode | Negative Ion Detection | To detect key halide and complex anion fragments that indicate stoichiometry. mdpi.com |

| Detected Secondary Ions | I⁻, CN⁻, PbI₃⁻, (FAI)₂⁻ | Provide information on the elemental and molecular composition and potential organic residues. mdpi.com |

| Analysis Area | 100 x 100 µm² | Representative area for depth profiling analysis. |

Low Energy Ion Scattering (LEIS) for Surface Composition

Low Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is an exceptionally surface-sensitive analytical technique designed to determine the elemental composition of the outermost atomic layer of a material. wikipedia.orgtascon.eu The technique works by directing a beam of low-energy (typically 1-10 keV) noble gas ions (such as He⁺, Ne⁺, or Ar⁺) at the sample surface. tascon.euceitec.cz The energy of the ions that backscatter after a single collision with a surface atom is measured. Because the energy loss in the collision is dependent on the mass of the target atom, the resulting energy spectrum provides a direct and quantifiable measure of the elements present exclusively on the top atomic layer. wikipedia.orgtascon.eu

This extreme surface specificity makes LEIS uniquely suited for characterizing the surface of cesium triiodide materials, where surface properties can dictate performance and stability. rsc.org Unlike techniques that probe deeper into the material, LEIS provides unambiguous information about the termination layer of the crystal structure. tascon.eu This is critical for understanding how processing conditions affect the surface. For example, studies on cesium lead triiodide (CsPbI₃) thin films have shown that the choice of processing solvent (such as DMF vs. DMSO) can lead to significant differences in the surface composition, which are readily detected by LEIS. acs.org

Quantitative analysis with LEIS can reveal the precise atomic ratios of elements like cesium, lead, and iodine on the surface. This information is vital for correlating surface stoichiometry with observed electronic properties or chemical reactivity. rsc.org The technique can also be used for static depth profiling of the first few nanometers by analyzing the background signals from particles scattered from slightly deeper layers, providing information on near-surface elemental distribution. tascon.eursc.org Due to its high sensitivity, samples analyzed with LEIS must typically be cleaned in-situ (e.g., with an atomic oxygen source) to remove atmospheric contaminants adsorbed during handling. tascon.euceitec.cz

Table 2: Illustrative LEIS Data for Surface Elemental Composition of CsPbI₃ Films Prepared with Different Solvents

| Sample | Surface Element | Atomic Concentration (%) | Interpretation |

|---|---|---|---|

| CsPbI₃ (from DMF) | Cs | 22 | Slightly Cs-rich surface termination. |

| Pb | 20 | ||

| I | 58 | ||

| CsPbI₃ (from DMSO) | Cs | 18 | Surface is deficient in Cesium. acs.org |

| Pb | 23 | Pb-rich surface termination. acs.org | |

| I | 59 |

Note: This table is illustrative, based on findings that different solvents produce significant compositional differences on the film surface as measured by LEIS. acs.org

Applications of Cesium Triiodide in Advanced Materials and Devices Research Focus

Role in Perovskite-Based Technologies

Perovskite materials, characterized by their specific crystal structure, have garnered immense interest for their exceptional optoelectronic properties. Cesium-containing perovskites, in particular, are being extensively studied for their potential to enhance efficiency and stability in various devices.

Cesium Lead Triiodide in Photovoltaic Systems

Cesium lead triiodide (CsPbI₃) is a key inorganic perovskite compound investigated for its application in solar cells. atomfair.commdpi.com Its excellent light absorption and charge transport properties make it a promising candidate for next-generation photovoltaic technologies. atomfair.com While organic-inorganic hybrid perovskites have shown high efficiency, all-inorganic CsPbI₃ is noted for its superior thermal stability. mdpi.comresearchgate.net

Research has focused on stabilizing the black perovskite phase of CsPbI₃ at room temperature, which is crucial for its photovoltaic function. rsc.org Normally, it exists in a yellow non-perovskite phase. rsc.org Through controlled processing, researchers have successfully fabricated CsPbI₃ solar cells, demonstrating the potential of this material. rsc.org

The bandgap of CsPbI₃ is approximately 1.73 eV, which is suitable for solar cell applications, although it is wider than the ideal bandgap for single-junction cells. mdpi.com This characteristic makes it a strong candidate for the top cell in tandem solar cells, particularly with silicon-based bottom cells. researchgate.netcam.ac.uk Significant research efforts are directed at improving the power conversion efficiency (PCE) of CsPbI₃ solar cells, which has reached values of around 20%. mdpi.comresearchgate.net

Key Research Findings in Cesium Lead Triiodide Photovoltaics:

| Research Focus | Key Findings | Power Conversion Efficiency (PCE) | Reference |

| Phase Stabilization | Development of a low-temperature route to stabilize the black perovskite phase. | Up to 2.9% (initial report) | rsc.org |

| Additive Engineering | Use of lead thiocyanate (B1210189) to increase grain size and carrier lifetimes. | Champion cell of 19.57% | researchgate.net |

| Tandem Solar Cells | Favorable bandgap for use as a top cell with silicon. | N/A | researchgate.netcam.ac.uk |

| All-Inorganic Devices | Enhanced thermal stability compared to hybrid perovskites. | Over 20% | researchgate.net |

Cesium Tin Triiodide in Optoelectronic Devices

In the quest for non-toxic and environmentally friendly perovskite materials, cesium tin triiodide (CsSnI₃) has emerged as a promising alternative to lead-based compounds. researchgate.net Research into CsSnI₃ is driven by the desire to mitigate the environmental concerns associated with lead. acs.org

Single-crystal CsSnI₃ perovskite nanowires have been developed, showcasing a perfect lattice structure, low carrier trap density, long carrier lifetime, and excellent carrier mobility. nih.gov These properties make them highly attractive for use in flexible and micro-scale optoelectronic devices. nih.gov Solar cells fabricated with these nanowires have achieved impressive efficiencies, demonstrating the potential of tin-based perovskites. nih.gov

The synthesis of CsSnX₃ (where X can be chlorine, bromine, or iodine) nanocrystals allows for spectral tunability through quantum confinement and control of the halide composition. acs.org This tunability is a significant advantage for various optoelectronic applications. acs.org

Properties of Single-Crystal Cesium Tin Triiodide Nanowires:

| Property | Value | Reference |

| Carrier Trap Density | ≈5 × 10¹⁰ cm⁻³ | nih.gov |

| Carrier Lifetime | 46.7 ns | nih.gov |

| Carrier Mobility | >600 cm² V⁻¹ s⁻¹ | nih.gov |

| Solar Cell Efficiency | 11.7% | nih.gov |

Interface Engineering for Enhanced Performance and Stability in Perovskite Structures

One approach involves treating the buried interface between the transport layer and the perovskite film. For instance, pretreating the substrate with a Lewis base can act as an interfacial buffer, optimizing the crystallization and quality of the perovskite film. acs.org This can lead to a significant enhancement in both PCE and operational stability. acs.org In one study, this method resulted in a PCE of 23.33% and maintained 94% of its initial efficiency after 1000 hours of operation. acs.org